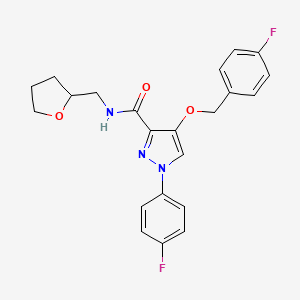

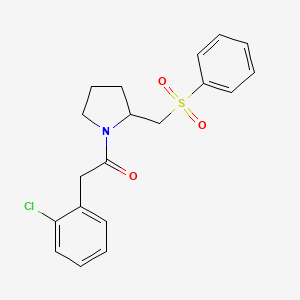

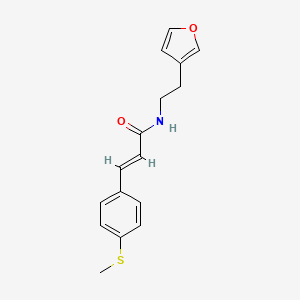

(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazolidinone derivatives, which can be used to infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of an acetoacetate with phenyl isothiocyanate and a chloroacetate in the presence of a base such as K2CO3 and a solvent like DMF. For example, in the synthesis of a related compound, ethyl acetoacetate was reacted with phenyl isothiocyanate and ethyl chloroacetate to afford a thiazolidinone derivative . This suggests that the synthesis of "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" might follow a similar pathway, possibly involving a methyl acetoacetate and a benzyl isothiocyanate as starting materials.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is often elucidated using spectral analysis and X-ray crystallography. Computational methods such as the B3LYP/6-31G(d,p) method can be used to optimize the structure and predict geometric parameters and natural charges at different atomic sites . These techniques would likely be applicable in analyzing the molecular structure of "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" to understand its conformation and electronic distribution.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including cycloadditions. For instance, cycloadditions of pyrazolidinium dipoles to methyl methacrylate have been shown to proceed regio- and stereoselectively, yielding specific regioisomers and stereoisomers depending on the substituents present on the dipole . This indicates that "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" may also participate in cycloaddition reactions, with the outcome influenced by the substituents on the thiazolidinone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the benzyl and cyano groups in "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" would affect these properties. Additionally, the compound's moderate cytotoxic activity suggests potential as an anticancer agent, which is a significant physical property in the context of pharmaceutical applications .

Propriétés

IUPAC Name |

methyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-25-20(24)16(13-21)19-22(15-10-6-3-7-11-15)18(23)17(26-19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQVWULTOMPUAG-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)